molecular formula C11H10BrN3 B8660672 2-N-(3-bromophenyl)pyridine-2,3-diamine

2-N-(3-bromophenyl)pyridine-2,3-diamine

Cat. No.: B8660672
M. Wt: 264.12 g/mol
InChI Key: SLYVUICHAQBXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-(3-Bromophenyl)pyridine-2,3-diamine is a pyridine derivative featuring a diamine backbone substituted with a 3-bromophenyl group at the N2 position.

Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

2-N-(3-bromophenyl)pyridine-2,3-diamine

InChI

InChI=1S/C11H10BrN3/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2,(H,14,15)

InChI Key

SLYVUICHAQBXSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-bromophenyl)pyridine-2,3-diamine typically involves the reaction of 3-bromobenzonitrile with 2,3-diaminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the amino groups of the 2,3-diaminopyridine attack the bromine-substituted benzene ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography .

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-N-(4-Bromophenyl)pyridine-2,3-diamine (CAS 78750-67-1): This analog substitutes bromine at the para position of the phenyl ring. Molecular weight: 264.13 g/mol .
  • 2-N-(4-Chlorophenyl)pyridine-2,3-diamine :
    Replacing bromine with chlorine reduces molecular weight (248.69 g/mol) and alters lipophilicity. Chlorine’s smaller atomic radius may enhance solubility but decrease halogen bonding efficacy compared to bromine .

Table 1: Physical Properties of Selected Analogs

Compound Substituent Molecular Weight (g/mol) Key Feature
2-N-(3-Bromophenyl)pyridine-2,3-diamine 3-BrPh 264.13* Enhanced steric/electronic effects
2-N-(4-Bromophenyl)pyridine-2,3-diamine 4-BrPh 264.13 Planar conformation favored
2-N-(4-Chlorophenyl)pyridine-2,3-diamine 4-ClPh 248.69 Higher solubility, weaker halogen bonding
N2-Methylpyridine-2,3-diamine CH3 139.17 Increased lipophilicity

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